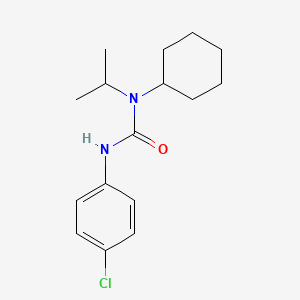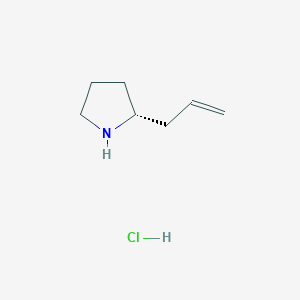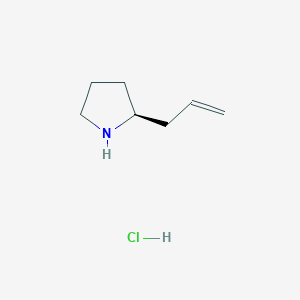
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
概要
説明
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by a bicyclic structure consisting of a quinoline ring fused with a cyclohexane ring.
作用機序
Mode of Action
Without specific information on the targets of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid, it’s challenging to describe its exact mode of action. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Given the diversity of quinoline derivatives and their targets, this compound could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s hydrochloride salt form is a solid at room temperature, suggesting it may have good stability .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown due to the lack of research on this specific compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification . Another method includes the reaction of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to yield 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include selective crystallization processes to obtain specific pseudopolymorphic forms, such as monohydrate I and monohydrate II .
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be converted into corresponding amides, nitriles, and thioamides through reactions with appropriate reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbon dioxide, trimethylsilyl isocyanate, and isothiocyanate. Reaction conditions typically involve mild hydrolysis and esterification processes .
Major Products Formed: The major products formed from the reactions of this compound include 5,6,7,8-tetrahydroquinoline-8-carboxamides, thio-carboxamides, and various substituted esters .
科学的研究の応用
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimalarial and anticancer activities . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals .
類似化合物との比較
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be compared with other similar compounds, such as ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate and 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diverse range of applications and its ability to undergo various chemical reactions to form different derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its therapeutic properties offer promising applications in medicine and industry.
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRMZVUHVMADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-84-4 | |
| Record name | 5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)
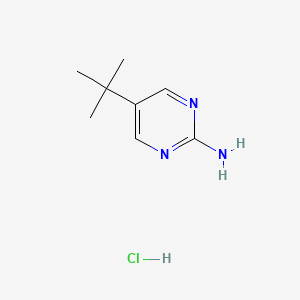
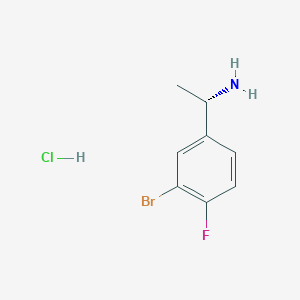
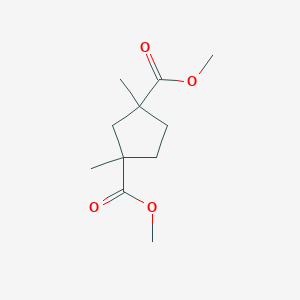
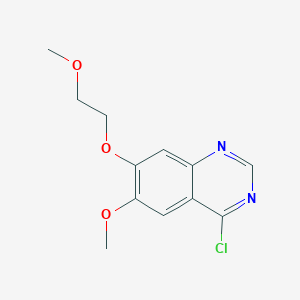

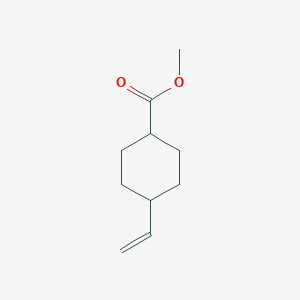

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

